Calcium pantothenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Wound Healing

- Stimulating fibroblast activity: Studies have shown that calcium pantothenate can promote the migration, proliferation, and protein synthesis of human dermal fibroblasts in vitro, potentially accelerating wound healing. [Source: ]

- Antioxidant properties: Calcium pantothenate possesses antioxidant properties by increasing glutathione levels, potentially protecting cells from damage during wound healing.

- Topical application: Topical formulations containing calcium pantothenate derivatives like dexpanthenol are widely used in clinical practice to promote wound healing, although further research is needed to confirm its efficacy in specific conditions. [Source: ]

Neurological Function

- Myelination: Studies suggest that vitamin B5, a component of calcium pantothenate, may be localized in myelinated structures of the brain, potentially playing a role in nerve function and development. [Source: ]

- Neurotransmitter synthesis: Pantothenic acid is involved in the synthesis of neurotransmitters like acetylcholine and gamma-aminobutyric acid (GABA), suggesting a potential role in brain function and mood regulation. However, more research is warranted to understand its precise mechanisms and clinical applications.

Other Potential Applications

- Metabolic regulation: As a precursor to coenzyme A, calcium pantothenate is involved in various metabolic processes like carbohydrate, protein, and fatty acid metabolism. Research is ongoing to explore its potential role in managing metabolic disorders.

- Skin health: Topical formulations containing calcium pantothenate derivatives are used for various skin conditions like acne and eczema, but the evidence for their effectiveness varies. Further research is needed to determine their specific benefits.

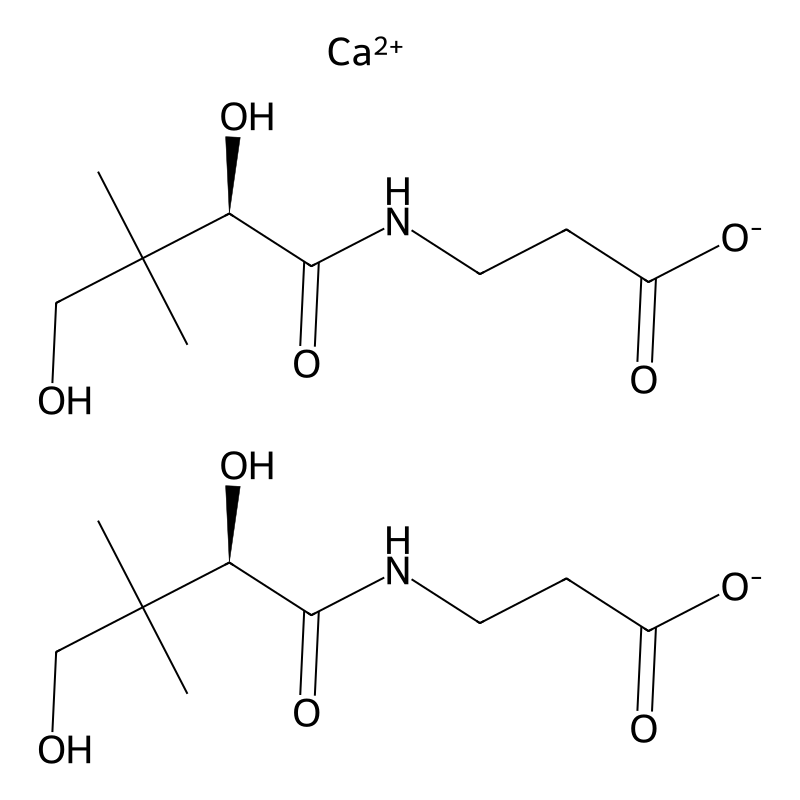

Calcium pantothenate is the calcium salt of pantothenic acid, also known as vitamin B5. It is a water-soluble compound with the chemical formula and is commonly used as a dietary supplement due to its vital role in numerous biological processes. This compound is essential for synthesizing coenzyme A, which is crucial in fatty acid metabolism, energy production, and the synthesis of neurotransmitters and hormones .

Calcium pantothenate acts as a precursor to CoA, a vital coenzyme involved in numerous metabolic processes []. Inside the body, pantothenic acid is converted to pantothenate phosphate, which then combines with other components to form CoA []. CoA functions by carrying acyl groups (derived from fatty acids and carbohydrates) during various biochemical reactions. These reactions include:

- Fatty acid metabolism: CoA is essential for the breakdown and synthesis of fatty acids for energy production [].

- Carbohydrate metabolism: CoA plays a role in the breakdown of carbohydrates for energy production through the Krebs cycle [].

- Steroid synthesis: CoA is involved in the synthesis of cholesterol and other steroid hormones [].

Physical and Chemical Properties

Calcium pantothenate is generally considered safe for human consumption at recommended dietary intake levels. However, high doses (greater than 10 grams per day) can cause stomach upset and diarrhea []. Calcium pantothenate is not flammable or explosive [].

Current Research

While calcium pantothenate deficiency is rare in developed countries, some research explores its potential benefits for specific conditions. These include:

- Acne vulgaris: Some studies suggest that high-dose calcium pantothenate supplementation may improve acne symptoms, but more research is needed.

- Hair loss: Limited evidence suggests that calcium pantothenate might promote hair growth, but the quality of the studies is low.

In terms of stability, calcium pantothenate can undergo hydrolysis under acidic conditions, resulting in the formation of pantothenic acid and calcium ions . Its stability is influenced by pH levels and temperature, making it important for storage and formulation in supplements.

Calcium pantothenate plays a significant role in human health due to its involvement in numerous biological functions:

- Energy Metabolism: It is essential for synthesizing coenzyme A, which is vital for the metabolism of carbohydrates, fats, and proteins.

- Synthesis of Hormones: Coenzyme A derived from pantothenic acid is crucial for synthesizing steroid hormones from cholesterol.

- Neurotransmitter Synthesis: It aids in synthesizing neurotransmitters such as acetylcholine, which is vital for nerve function .

Deficiencies in calcium pantothenate can lead to symptoms like fatigue, irritability, and impaired cognitive function.

Calcium pantothenate can be synthesized through various methods:

- Condensation Reaction: The synthesis typically begins with the condensation of pantoic acid and β-alanine in the presence of adenosine triphosphate (ATP), forming pantothenic acid. This process can be catalyzed by enzymes such as pantothenate synthetase.

- Chemical Synthesis: A more industrial approach involves reacting α-hydroxy-β,β-dimethyl-γ-butyrolactone with β-alanine in methanol under reflux conditions. Calcium metal is then introduced to form calcium pantothenate .

- Crystallization: Following synthesis, crystallization techniques are employed to purify calcium pantothenate from reaction mixtures .

Calcium pantothenate has several applications:

- Dietary Supplements: It is widely used as a vitamin supplement due to its essential role in human metabolism.

- Pharmaceuticals: It serves as an ingredient in various pharmaceutical formulations aimed at treating deficiencies.

- Cosmetics: Its moisturizing properties make it a common additive in skincare products .

Research indicates that calcium pantothenate may interact with other vitamins and minerals. For instance:

- Vitamin C: There may be synergistic effects when taken together, enhancing absorption rates.

- Zinc: Some studies suggest that high doses of calcium pantothenate might affect zinc absorption negatively.

- Other B Vitamins: It works synergistically with other B vitamins to support metabolic functions .

Understanding these interactions is crucial for optimizing dietary formulations and supplements.

Calcium pantothenate shares similarities with several other compounds but possesses unique characteristics that distinguish it:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Pantothenic Acid | Active form; directly involved in metabolic pathways. | |

| Coenzyme A | Active cofactor derived from pantothenic acid; critical for acyl group transfer. | |

| Acyl Carrier Protein | Varies | Involved in fatty acid synthesis; works closely with coenzyme A. |

Calcium pantothenate's uniqueness lies in its role as a stable salt form of pantothenic acid, making it more suitable for supplementation compared to its free acid form. Additionally, its incorporation of calcium offers added benefits for bone health .

| Property | Value |

|---|---|

| Molecular Formula | C18H32CaN2O10 |

| Molecular Weight | 476.53 g/mol |

| CAS Number | 137-08-6 |

| Appearance | White to off-white crystalline powder |

| Odor | Odorless |

| Taste | Slightly bitter with bitter aftertaste |

| pH (50mg/mL in H₂O) | 6.8-7.2 at 25°C |

| Specific Rotation [α]25/D | +25.0° to +28.5° (c=5, in water) |

| Melting Point | 195-196°C (decomposition) |

| Flash Point | 145°C |

| Density | 0.57 to 0.67 g/cm³ |

Table 2: Solubility of Calcium Pantothenate

| Solvent | Solubility |

|---|---|

| Water | Up to 350 mg/mL; 1g in 2.8 mL at 25°C |

| DMSO | 44 mg/mL |

| Ethanol | <1 mg/mL (very slightly soluble) |

| Glycerol | Soluble |

| Chloroform | Slightly soluble |

| Ether | Insoluble |

Calcium pantothenate demonstrates relatively good stability to oxygen and light but is sensitive to moisture due to its hygroscopic nature. It exhibits optimal stability at neutral pH (5.0-7.0) and becomes less stable in acidic and alkaline environments due to hydrolytic cleavage.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA31 - Calcium pantothenate

D - Dermatologicals

D03 - Preparations for treatment of wounds and ulcers

D03A - Cicatrizants

D03AX - Other cicatrizants

D03AX04 - Calcium pantothenate

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Antistatic; Hair conditioning